molecular formula C23H20O3 B14399402 acetic acid;2,3-diphenyl-1H-inden-1-ol CAS No. 89624-49-7

acetic acid;2,3-diphenyl-1H-inden-1-ol

Cat. No.: B14399402
CAS No.: 89624-49-7
M. Wt: 344.4 g/mol
InChI Key: FZSITSVSAWYRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2,3-diphenyl-1H-inden-1-ol is a complex organic compound that features both acetic acid and indene moieties. The compound is characterized by the presence of two phenyl groups attached to the indene structure, which is further functionalized with an acetic acid group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3-diphenyl-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indene with benzoyl chloride to introduce the phenyl groups. This is followed by the oxidation of the resulting intermediate to form the indene structure. The final step involves the esterification of the indene derivative with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts acylation step.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-diphenyl-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Acetic acid;2,3-diphenyl-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2,3-diphenyl-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indene structure but different functional groups.

    2-Phenylindene: Lacks the acetic acid group but shares the indene core structure.

    Diphenylacetic acid: Contains two phenyl groups and an acetic acid moiety but lacks the indene structure.

Uniqueness

Acetic acid;2,3-diphenyl-1H-inden-1-ol is unique due to the combination of its indene core with two phenyl groups and an acetic acid moiety. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

89624-49-7

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

acetic acid;2,3-diphenyl-1H-inden-1-ol

InChI

InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,21-22H;1H3,(H,3,4)

InChI Key

FZSITSVSAWYRRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.